molecular formula C18H16N2O B11844522 N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide CAS No. 61528-71-0

N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide

Cat. No.: B11844522
CAS No.: 61528-71-0
M. Wt: 276.3 g/mol
InChI Key: VJKMNSHETAGZFM-UHFFFAOYSA-N
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Description

N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide is a complex organic compound with a unique structure that combines an indene ring system with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene and azetidine derivatives, such as 1H-Inden-1-one, 2,3-dihydro-, and various substituted azetidines .

Uniqueness

What sets N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide apart is its unique combination of the indene and azetidine rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

61528-71-0

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

N-(2-phenyl-2,3-dihydroindeno[1,2-b]azet-1-yl)acetamide

InChI

InChI=1S/C18H16N2O/c1-12(21)19-20-17(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)18(16)20/h2-10,17H,11H2,1H3,(H,19,21)

InChI Key

VJKMNSHETAGZFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(C2=C1C3=CC=CC=C3C2)C4=CC=CC=C4

Origin of Product

United States

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